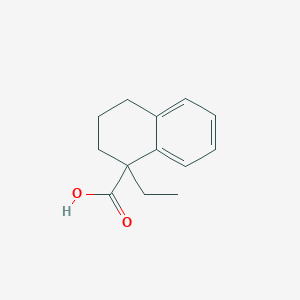

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as ETNAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETNAC belongs to the class of naphthalene derivatives and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Photoreaction and Radical Cyclization

Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and related compounds engage in photoreactions with certain amines in aqueous conditions, leading to the formation of ethyl 5-oxo-6,7,8,9-tetrahydrobenzocycloheptene-7-carboxylate or corresponding ring expansion products. These reactions are promoted through photoinduced electron transfer processes, demonstrating the compound's role in synthesizing complex molecular structures (E. Hasegawa, 1997).

Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers

The compound and its analogues have been utilized in a chemoenzymatic route to synthesize cyclic α‐quaternary α‐amino acid enantiomers. This process involves kinetic resolution and interesterification with butyl butanoate and Candida antarctica lipase B, highlighting the compound's significance in enzymatic resolution and synthesis of enantiomerically pure substances (Xiang-Guo Li, Maria Rantapaju, L. Kanerva, 2011).

Synthesis of Complex Molecular Structures

Several studies have focused on the synthesis of complex molecular structures such as naphtho[1,2‐b]furan and 4′‐Oxo‐Substituted Spiro[cyclopropane‐1,1′(4′H)‐naphthalene] Derivatives using ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and related compounds. These syntheses involve innovative approaches to molecular construction, offering insights into the versatility of 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid derivatives in organic chemistry (Axelle Arrault, J. Mérour, J. Leger, C. Jarry, G. Guillaumet, 2001).

Enzymatic Resolution and Synthesis of Enantiomers

The enzymatic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and both 1- and 2-amino-1,2,3,4-tetrahydronaphthalene analogues using Candida antarctica lipase B highlights the application of this compound derivatives in obtaining enantiomerically enriched amino acid derivatives. This approach demonstrates the compound's utility in producing biologically relevant molecules with high enantioselectivity (Xiang-Guo Li, Maria Rantapaju, L. Kanerva, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

It is used as a reagent to produce protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can prevent or reduce their activity. This suggests that the compound may interact with proteases or related proteins.

Mode of Action

As a reagent in the production of protease inhibitors , it may contribute to the structure of these inhibitors, enhancing their ability to bind to proteases and inhibit their function.

Biochemical Pathways

Given its role in the production of protease inhibitors , it may indirectly influence pathways involving proteases. Proteases play a role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.

Pharmacokinetics

It is known to be soluble in methanol , which may influence its absorption and distribution in the body.

Result of Action

As a reagent in the production of protease inhibitors , its action could potentially result in the inhibition of protease activity, impacting processes such as protein degradation and signal transduction.

Action Environment

It should be stored in a cool and dark place at ambient temperatures , suggesting that light, heat, and humidity may affect its stability.

Biochemical Analysis

Biochemical Properties

It is known to be soluble in methanol , which suggests that it could potentially interact with various enzymes, proteins, and other biomolecules in a biochemical context

Cellular Effects

It is known to cause skin irritation and serious eye irritation , suggesting that it may have some impact on cell function

Properties

IUPAC Name |

1-ethyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-2-13(12(14)15)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXUSWUZCVUOFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875224-04-7 |

Source

|

| Record name | 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chlorophenyl)ethyl][2-(diethylamino)ethyl]amine](/img/structure/B2527927.png)

![3-Hydrazino-6-[(4-methoxyphenyl)sulfonyl]pyridazine](/img/structure/B2527929.png)

![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)

![9-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2527937.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)

![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)

![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)

![1-[(3Ar,7aS)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridin-5-yl]prop-2-en-1-one](/img/structure/B2527946.png)